

ZD1839 (Gefitinib) discovery and development

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Compound Name: ZD-1611

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An In-depth Technical Guide to the Discovery and Development of ZD1839 (Gefitinib)

Introduction

Gefitinib, initially identified as ZD1839 and marketed under the brand name Iressa®, is a pioneering agent in the field of targeted cancer therapy.[1][2] It was the first selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase to be developed.[3] EGFR, a member of the ErbB family of receptors, is a key regulator of cellular signaling pathways that control cell growth, differentiation, and survival.[4][5] In many common solid tumors, such as non-small cell lung cancer (NSCLC), EGFR is overexpressed or mutated, leading to inappropriate activation of downstream signaling cascades and promoting uncontrolled cell proliferation and survival.[3][6][7] ZD1839 was designed to specifically target and inhibit the tyrosine kinase activity of EGFR, representing a shift from traditional cytotoxic chemotherapy to a more precise, mechanism-driven approach to cancer treatment.[2][3] This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and resistance mechanisms associated with Gefitinib.

Discovery and Medicinal Chemistry

The development of Gefitinib originated from a lead series of 4-anilinoquinazoline compounds.[8] Through systematic medicinal chemistry efforts, researchers at AstraZeneca optimized this series to identify a compound with potent and selective inhibitory activity against the EGFR tyrosine kinase, coupled with suitable pharmacokinetic properties for oral administration.[8] This process led to the identification of ZD1839, a synthetic anilinoquinazoline with the chemical name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-

amine.[9][10] The structure was optimized to fit into the adenosine triphosphate (ATP) binding pocket of the EGFR kinase domain, a critical step for its inhibitory function.[3]

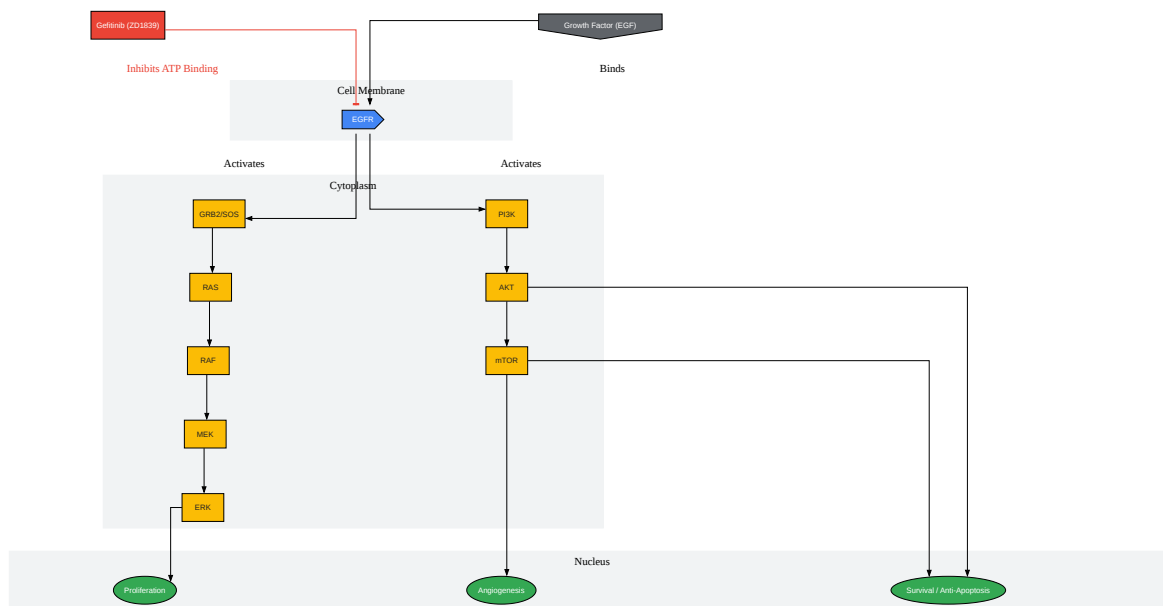
Mechanism of Action

Gefitinib exerts its antineoplastic effect by selectively and reversibly inhibiting the intracellular tyrosine kinase domain of EGFR (also known as ErbB-1 or HER1).[1][9] It functions as a competitive inhibitor of ATP at the ATP-binding site on the receptor.[3][9] By blocking the binding of ATP, Gefitinib prevents the autophosphorylation of tyrosine residues within the EGFR, which is a critical step for the activation of downstream signaling pathways.[9][11]

The inhibition of EGFR autophosphorylation blocks the activation of two major signaling cascades implicated in tumor growth and survival:

- The Ras/MAPK Pathway: This pathway, involving proteins like GRB2, SOS, RAS, RAF, MEK, and ERK, is crucial for cell proliferation.[12]
- The PI3K/Akt Pathway: This pathway is a key regulator of cell survival and apoptosis resistance.[4][5]

By blocking these pathways, Gefitinib effectively inhibits tumor cell proliferation, invasion, and angiogenesis while promoting apoptosis (programmed cell death).[9][11][13]



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Figure 1: EGFR signaling pathway and inhibition by Gefitinib.

Preclinical Development

The antitumor activity of ZD1839 was extensively evaluated in preclinical models before its entry into clinical trials.^{[13][14]}

In Vitro Studies

Gefitinib demonstrated potent inhibition of EGFR tyrosine kinase activity and cell growth in various human cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) values highlight its selectivity for EGFR.

Experimental Protocol: EGFR Kinase Inhibition Assay The inhibitory activity of Gefitinib on EGFR tyrosine kinase is typically measured using an in vitro enzyme assay. This involves

incubating purified recombinant EGFR kinase domain with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The phosphorylation of the substrate is then quantified, often using methods like ELISA or radioisotope incorporation, to determine the IC50 value.

Experimental Protocol: Cell Proliferation Assay The effect of Gefitinib on cell growth is assessed using proliferation assays. Cancer cell lines are seeded in multi-well plates and treated with a range of Gefitinib concentrations for a set period (e.g., 72 hours). Cell viability is then measured using reagents like MTT or CCK8, which quantify metabolic activity. The results are used to calculate the IC50 for growth inhibition.[\[15\]](#)

Parameter	Cell/System	IC50 Value	Reference
EGFR Kinase Inhibition	EGFR Tyrosine Kinase	33 nM	[16]
Tyr1173 (NR6W cells)	26 nM	[17]	
Tyr992 (NR6W cells)	57 nM	[17]	
Cell Growth Inhibition	EGF-stimulated Tumor Cells	54 nM	[16]
A431 (Vulvar Carcinoma)	-	[13]	
GEO (Colon Cancer)	-	[18]	

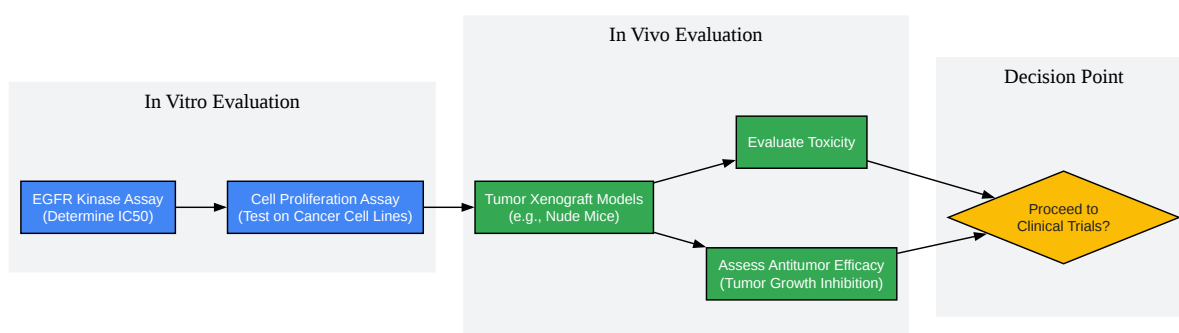
Table 1: In Vitro Activity of Gefitinib (ZD1839)

In Vivo Studies

In vivo studies using human tumor xenografts in immunodeficient mice confirmed the antitumor efficacy of ZD1839. Oral administration of the drug led to significant, dose-dependent growth inhibition of tumors derived from various cancer types, including lung, breast, colon, and ovarian cancers.[\[13\]](#)[\[19\]](#) Notably, the A431 vulvar carcinoma model, which has very high EGFR expression, was particularly sensitive, with treatment leading to tumor regression.[\[13\]](#) Studies also showed that ZD1839 could inhibit angiogenesis and the production of growth factors like

VEGF and TGF- α within the tumor microenvironment.[18] Furthermore, combining ZD1839 with cytotoxic agents like paclitaxel resulted in additive or synergistic antitumor effects.[13][18]

Experimental Protocol: Human Tumor Xenograft Model Human cancer cells (e.g., GEO colon cancer cells) are injected subcutaneously into immunodeficient mice (e.g., nude mice).[17][18] Once tumors reach a palpable, measurable size, the mice are randomized into control and treatment groups. The treatment group receives daily oral doses of Gefitinib. Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess biomarkers like microvessel density or protein phosphorylation.[18]



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Figure 2: Typical preclinical development workflow for a targeted agent.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the pharmacokinetic profile of Gefitinib was crucial for its clinical development. [8][20]

- **Absorption:** Gefitinib is slowly absorbed after oral administration, with peak plasma levels (Tmax) reached in 3 to 7 hours.[1][11] The mean oral bioavailability is approximately 60%, and food intake does not have a clinically significant effect on its absorption.[1][11][21]

- **Distribution:** It has an extensive volume of distribution (1400 L), indicating wide distribution into tissues.[\[1\]](#)[\[11\]](#) Approximately 90% of the drug is bound to plasma proteins, primarily serum albumin and alpha 1-acid glycoprotein.[\[1\]](#)[\[11\]](#)
- **Metabolism:** Gefitinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[20\]](#) Minor contributions are made by CYP3A5 and CYP2D6.[\[10\]](#)[\[11\]](#) Key biotransformation sites include the N-propoxymorpholino group and demethylation of the methoxy substituent.[\[1\]](#)[\[11\]](#)
- **Excretion:** Elimination is predominantly through the feces (86%), with renal elimination accounting for less than 4% of the dose.[\[11\]](#) The mean elimination half-life after multiple doses is around 48 hours, supporting a once-daily dosing schedule.[\[11\]](#)[\[22\]](#)

Parameter	Value	Unit	Reference
Bioavailability	~60	%	[1] [11] [21]
Tmax (Time to Peak)	3 - 7	hours	[1] [11] [23]
Protein Binding	~90	%	[1] [11]
Volume of Distribution (Vd)	1400	L	[1] [11]
Elimination Half-life (t1/2)	~48	hours	[11]
Primary Metabolism	CYP3A4	-	[1] [11] [20]
Primary Excretion Route	Feces	(>86%)	[11]

Table 2: Key Pharmacokinetic Parameters of Gefitinib

Clinical Development

The clinical development of ZD1839 was designed to determine the optimal biological dose rather than the maximum tolerated dose (MTD), a departure from the traditional paradigm for cytotoxic agents.[\[2\]](#)

Phase I Trials

Phase I studies enrolled patients with a variety of advanced solid tumors to evaluate the safety, tolerability, pharmacokinetic profile, and preliminary antitumor activity of Gefitinib.[23][24]

Experimental Protocol: Phase I Dose-Escalation Study In a typical Phase I trial, successive cohorts of patients receive escalating doses of the new drug.[23] For Gefitinib, patients with advanced, treatment-refractory solid tumors were enrolled.[24] The primary objectives were to determine the dose-limiting toxicities (DLTs) and the MTD. Secondary objectives included characterizing the pharmacokinetic profile and observing any evidence of antitumor activity.[23][24] Pharmacodynamic studies, often using serial skin biopsies, were also conducted to confirm target (EGFR) inhibition in vivo.[24][25]

Study Characteristic	Details	Reference
Patient Population	>250 patients with advanced, refractory solid tumors (including NSCLC)	[24]
Dosing Schedule	Once-daily oral administration, dose escalation from 50 mg/day	[23]
Maximum Tolerated Dose (MTD)	≥700 mg/day	[2][24]
Dose-Limiting Toxicity (DLT)	Diarrhea	[24]
Common Adverse Events	Acneiform rash, diarrhea (generally Grade 1/2)	[23][24]
Key Findings	- Favorable tolerability profile. - PK profile supported once-daily dosing. - Biologically active plasma concentrations achieved at doses as low as 150 mg/day. - Evidence of antitumor activity, particularly in NSCLC patients.	[2][23][24]

Table 3: Summary of Phase I Clinical Trial Findings for Gefitinib

Phase II Trials

Based on the promising activity in NSCLC seen in Phase I, two large, randomized Phase II trials, known as IDEAL 1 and IDEAL 2 (Iressa Dose Evaluation in Advanced Lung Cancer), were initiated.^{[2][26]} These trials were crucial in establishing the efficacy of Gefitinib and selecting the optimal dose for further development.

Experimental Protocol: IDEAL 1 Trial This was a randomized, double-blind, multicenter trial involving 210 patients with advanced NSCLC who had previously failed one or two chemotherapy regimens.^[27] Patients were randomized to receive either 250 mg or 500 mg of Gefitinib once daily. The primary endpoint was the objective tumor response rate. Secondary endpoints included symptom improvement, progression-free survival (PFS), and overall survival (OS).^[27]

Trial	Patient Population	Treatment Arms	Objective Response Rate (ORR)	Median PFS	Median OS	Key Conclusion	Reference
IDEAL 1	Pretreated advanced NSCLC	Gefitinib 250 mg/day	18.4%	2.7 months	7.6 months	250 mg/day offered similar efficacy to 500 mg/day with a better tolerability profile.	[26][27]
Gefitinib 500 mg/day	19.0%	2.8 months	8.0 months	[27]			
IDEAL 2	Pretreated advanced NSCLC	Gefitinib 250 mg/day	11.8%	-	-	Confirmed activity and favorable safety profile of the 250 mg dose.	[26]
Gefitinib 500 mg/day	-	-	-				

Renal Cell Carcinoma Study	Advanced Renal Cell Carcinoma	Gefitinib 500 mg/day	0% (Partial/Complete)	2.7 months	8.3 months	Lacked significant activity in this patient population. [28]
Breast Cancer Study	Advanced Breast Cancer	Gefitinib 500 mg/day	0% (Partial/Complete)	-	-	Lack of significant clinical activity despite evidence of EGFR inhibition in tumors. [29]

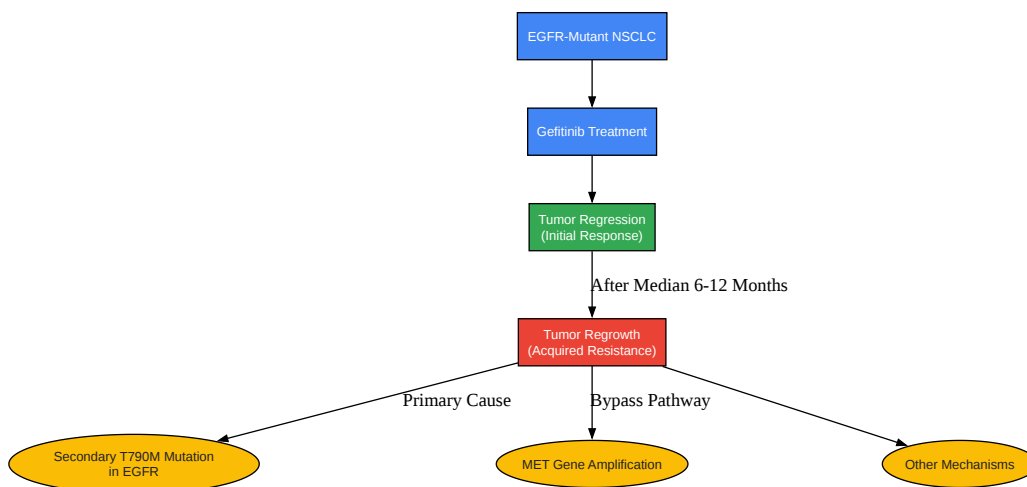
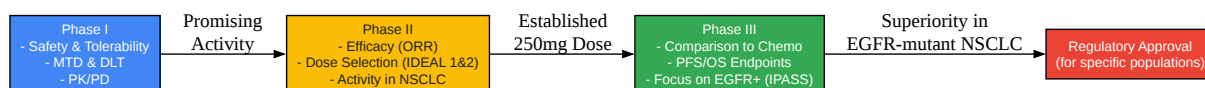
Table 4: Summary of Key Phase II Clinical Trials for Gefitinib

Phase III Trials

Subsequent Phase III trials were designed to compare Gefitinib with standard chemotherapy, particularly in specific patient populations. The discovery that activating mutations in the EGFR gene were strong predictors of response to Gefitinib profoundly influenced the design and interpretation of these trials.[30]

Trial	Patient Population	Treatment Arms	Primary Endpoint	Key Finding	Reference
IPASS	1st-line, Asian, never/light smokers, adenocarcinoma NSCLC	Gefitinib vs. Carboplatin/Paclitaxel	Progression-Free Survival (PFS)	In patients with EGFR mutations, PFS was significantly longer with Gefitinib (HR 0.48). In EGFR wild-type patients, PFS was longer with chemotherapy (HR 2.85).	[30]
ISTANA	2nd-line, Korean NSCLC	Gefitinib vs. Docetaxel	Progression-Free Survival (PFS)	PFS was longer for Gefitinib compared to docetaxel (HR 0.729). ORR was also significantly higher (28.1% vs 7.6%).	[31]
IMPACT (WJOG6410L)	Adjuvant, resected Stage II-IIIa NSCLC with EGFR mutation	Gefitinib (24 months) vs. Cisplatin/Vinorelbine	Disease-Free Survival (DFS)	No significant difference in DFS or OS between the two groups.	[32] [33]

Table 5: Summary of Key Phase III Clinical Trials for Gefitinib



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